molecular formula C9H18O4 B14462233 Ethyl 6-hydroxyhexyl carbonate CAS No. 66747-26-0

Ethyl 6-hydroxyhexyl carbonate

Cat. No.: B14462233
CAS No.: 66747-26-0
M. Wt: 190.24 g/mol
InChI Key: NLIUWDIUJMQUCH-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxyhexyl carbonate is an organic compound belonging to the class of esters Esters are known for their pleasant odors and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-hydroxyhexyl carbonate typically involves the reaction of 6-hydroxyhexanol with ethyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

6-hydroxyhexanol+ethyl chloroformateethyl 6-hydroxyhexyl carbonate+HCl\text{6-hydroxyhexanol} + \text{ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 6-hydroxyhexanol+ethyl chloroformate→ethyl 6-hydroxyhexyl carbonate+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as cerium oxide, can further enhance the efficiency of the reaction .

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base to yield 6-hydroxyhexanol and ethyl alcohol.

    Oxidation: The hydroxyl group in the 6-hydroxyhexyl moiety can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonate group can be reduced to form an alcohol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products:

    Hydrolysis: 6-hydroxyhexanol and ethyl alcohol.

    Oxidation: 6-oxohexyl carbonate or 6-carboxyhexyl carbonate.

    Reduction: Ethyl 6-hydroxyhexyl alcohol.

Scientific Research Applications

Ethyl 6-hydroxyhexyl carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-hydroxyhexyl carbonate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s solubility and reactivity. The carbonate group can undergo nucleophilic attack, leading to the formation of various reaction intermediates. These interactions are crucial in determining the compound’s behavior in different chemical and biological environments .

Comparison with Similar Compounds

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester known for its fruity aroma, used in flavorings and fragrances.

    Ethyl propionate: An ester with a similar structure, used in the synthesis of other organic compounds.

Uniqueness: Ethyl 6-hydroxyhexyl carbonate stands out due to its unique combination of a hydroxyl group and a carbonate group. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler esters.

Properties

CAS No.

66747-26-0

Molecular Formula

C9H18O4

Molecular Weight

190.24 g/mol

IUPAC Name

ethyl 6-hydroxyhexyl carbonate

InChI

InChI=1S/C9H18O4/c1-2-12-9(11)13-8-6-4-3-5-7-10/h10H,2-8H2,1H3

InChI Key

NLIUWDIUJMQUCH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OCCCCCCO

Origin of Product

United States

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